

# Application Note: Encapsulation of D-Gluconic Acid Creatine Salt for Controlled Release

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## Compound of Interest

Compound Name: *D-Gluconic acid creatine salt*

Cat. No.: *B1516437*

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## Executive Summary

This guide details the physicochemical characterization and encapsulation protocols for **D-Gluconic acid creatine salt** (Creatine Gluconate).[1] While creatine salts offer superior solubility compared to creatine monohydrate, this increased solubility presents a paradox: it accelerates hydrolysis into creatinine (inactive waste) in aqueous, acidic environments (e.g., gastric fluid).[1]

To overcome this, we present two distinct encapsulation methodologies designed to achieve enteric protection (stability in pH 1.[1]2) and controlled release (sustained absorption in pH 6.8–7.4).[1]

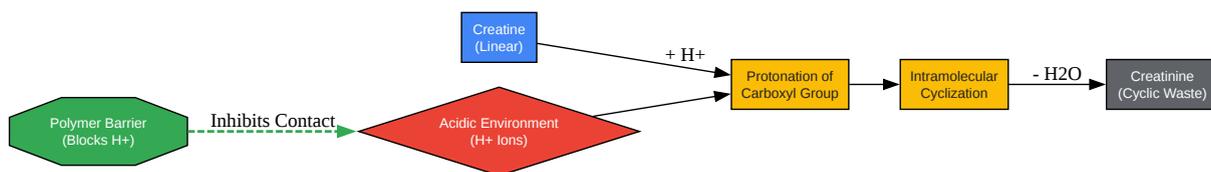
## Pre-Formulation Analysis: The Stability Paradox

Before encapsulation, the raw material must be characterized.[1] Creatine Gluconate is a salt formed by the ionic interaction between Creatine (weak base) and D-Gluconic Acid (weak acid, pKa ~3.86).[1]

Parameter	Creatine Monohydrate	Creatine Gluconate	Implication for Formulation
Solubility (20°C)	~14 g/L	>30 g/L (Est.) <sup>[1]</sup>	High solubility increases "burst release" risk. <sup>[1]</sup>
pH of Saturated Sol.	Neutral (~7. <sup>[1]</sup> <sup>[2]</sup> 0)	Acidic (~3.5–4. <sup>[1]</sup> <sup>5</sup> )	Critical: The salt's own acidity can auto-catalyze degradation if moisture is present. <sup>[1]</sup>
Gastric Stability	Poor (<1 hour)	Very Poor (Dissociates rapidly)	Requires enteric coating or matrix embedding. <sup>[1]</sup>

## Mechanism of Degradation

Creatine degradation is acid-catalyzed.<sup>[1]</sup> In the stomach (pH 1.2), the carboxyl group is protonated, facilitating nucleophilic attack by the guanidino group, cyclizing the molecule into creatinine.<sup>[1]</sup>



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Figure 1: Acid-catalyzed degradation of creatine and the protective role of encapsulation.<sup>[1]</sup>

## Protocol A: Ionotropic Gelation (Alginate-Chitosan)

Best For: Lab-scale validation, high gastric protection, and pH-dependent release.<sup>[1]</sup>

Mechanism: Calcium alginate forms an "egg-box" gel structure.<sup>[1]</sup> A subsequent chitosan

coating forms a polyelectrolyte complex (PEC) that reduces porosity and prevents leakage of the highly soluble creatine salt in the stomach.

## Materials Required[1][2][4][5][6][7][8][9][10][11][12]

- Core: **D-Gluconic acid creatine salt** (micronized).[1]
- Anionic Polymer: Sodium Alginate (Low viscosity, high G-block content preferred).[1]
- Cationic Polymer: Chitosan (Low molecular weight, degree of deacetylation >85%).[1]
- Crosslinker: Calcium Chloride ( ) .[1][3]
- Media: Acetic acid (1%), Deionized water.[1]

## Step-by-Step Procedure

### 1. Preparation of Dopes

- Alginate Solution (Internal Phase): Dissolve Sodium Alginate (2.0% w/v) in deionized water. [1] Stir for 2 hours to degas.
- Active Dispersion: Disperse Creatine Gluconate into the Alginate solution. Note: Due to high solubility, do not attempt to dissolve fully; a saturated suspension yields higher loading.[1] Target ratio: 1:2 (Drug:Polymer).[1]
- Chitosan Solution (Coating Bath): Dissolve Chitosan (0.5% w/v) in 1% acetic acid.[1] Adjust pH to 4.5 using NaOH.[1] Add to this solution to reach a concentration of 2.0% w/v.

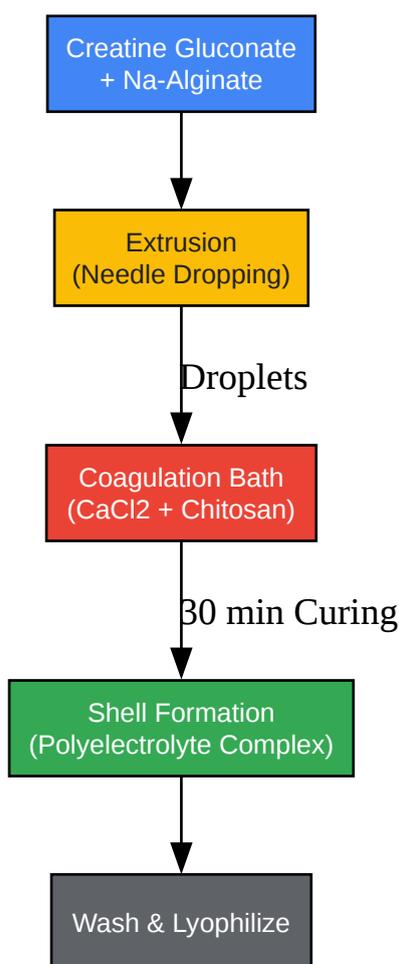
### 2. Extrusion and Crosslinking

- Load the Alginate-Creatine mixture into a syringe pump with a 23G needle.
- Extrude dropwise into the Chitosan-CaCl<sub>2</sub> bath.
  - Flow Rate: 0.5 mL/min.

- Drop Distance: 5–8 cm (controls bead shape).
- Curing: Allow beads to stir gently in the bath for 30 minutes. The ions crosslink the alginate core, while Chitosan forms a shell on the surface.[1]

### 3. Washing and Drying

- Filter beads and wash 3x with deionized water to remove unreacted ions.[1]
- Lyophilize (Freeze Dry) for 24 hours. Avoid heat drying to prevent creatine degradation.[1]



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Figure 2: Workflow for Alginate-Chitosan polyelectrolyte complex encapsulation.

## Protocol B: Matrix Spray Drying (Scalable)

Best For: Industrial scale-up, masking taste, and modifying release kinetics.[1] Challenge: Standard spray drying uses high heat (inlet >150°C), which risks degrading creatine.[1] Solution: Use a "Matrix Encapsulation" approach with a lower inlet temperature and a hydrophobic polymer (e.g., Eudragit RS/RL or Ethylcellulose) to retard release.[1]

## Formulation

- Solvent: Ethanol/Water (80:[1]20) azeotrope (lowers boiling point, protects creatine).[1]
- Matrix Former: Ethylcellulose (EC) or Eudragit RS 100.[1]
- Plasticizer: Triethyl citrate (10% w/w of polymer).[1]
- Active: Creatine Gluconate.[1]

## Procedure

- Dissolution: Dissolve EC in Ethanol.
- Suspension: Disperse Creatine Gluconate into the polymer solution. Do not dissolve the creatine; keep it as a micronized suspension to ensure it is trapped IN the matrix, not molecularly dispersed on the surface.
- Spray Drying Parameters (Büchi B-290 or similar):
  - Inlet Temp: 80–100°C (Critical: Keep low).
  - Outlet Temp: <55°C.
  - Aspirator: 100%.[1]
  - Feed Rate: Low (5–7 mL/min) to ensure dry particles.

## Analytical Validation (HPLC)

Critical Warning: Standard C18 columns fail to retain creatine and creatinine (highly polar).[1][4] You must use a Porous Graphitic Carbon (PGC) or Mixed-Mode column.[1]

## HPLC Method Parameters

Component	Specification
Column	Hypercarb (Thermo) or Primesep 200 (SIELC)
Mobile Phase	Isocratic: Water (97%) / Acetonitrile (3%) + 0.1% TFA
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Creatine) and 236 nm (Creatinine)
Retention	Creatine (~3.5 min), Creatinine (~5.2 min)

Quality Control Calculation:

Measure "Free Creatine" by washing capsules briefly in water and analyzing the supernatant.

[1]

## References

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